1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide derivative featuring a 2-methoxyphenyl group at the 1-position, a pyridin-4-yl substituent at the 5-position, and a pyridin-2-ylethyl moiety on the carboxamide nitrogen. Its structure integrates aromatic and heteroaromatic groups, which are common in medicinal chemistry for targeting enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-15(17-7-5-6-12-24-17)25-22(29)20-21(16-10-13-23-14-11-16)28(27-26-20)18-8-3-4-9-19(18)30-2/h3-15H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMDBFHSMOWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.
Attachment of the Pyridinyl Groups: The pyridinyl groups can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using pyridinyl boronic acids and appropriate halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyridinyl groups, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous molecules from published literature and patents:
Key Observations:
Pyridine Positional Isomerism : Replacing the 5-(pyridin-4-yl) group in the target compound with a 5-(pyridin-2-yl) group (as in ) alters electronic properties and binding pocket compatibility. Pyridin-4-yl’s para-substitution favors axial interactions in flat binding sites (e.g., ATP pockets), while pyridin-2-yl may engage in edge-to-face interactions.
Substituent Effects on Solubility : The pyridin-2-ylethyl group in the target compound likely improves water solubility compared to the pyrazolylpropyl chain in , which introduces a more hydrophobic character.
Core Heterocycle Impact : Triazole-carboxamides (target compound) exhibit different pharmacokinetic profiles compared to pyrazolopyrimidines () or benzoimidazoles (). For instance, pyrazolopyrimidines often show higher metabolic stability due to reduced oxidative metabolism.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to methods described in . Yield optimization (reported 60–75% in analogs) depends on the steric bulk of substituents.
- Its activity must be inferred from structural analogs.
- Computational Predictions : Molecular docking studies suggest the pyridin-4-yl group in the target compound may form hydrogen bonds with kinase hinge regions (e.g., EGFR or CDK2), but experimental validation is needed.
Biological Activity
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : 1,2,3-triazole
- Substituents :
- A methoxyphenyl group at one end
- A pyridinyl group at the other end
- An ethyl side chain connected to the pyridine
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable activity:
- Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Escherichia coli were reported in the range of 16–32 µg/mL, suggesting moderate antibacterial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
Antifungal Activity
The compound also exhibits antifungal properties. Studies have shown that it can inhibit the growth of several fungal strains:
- Effective against Candida albicans with an MIC of 16 µg/mL, comparable to established antifungal agents .
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The presence of the triazole ring is crucial for its activity, as it can form hydrogen bonds with active sites in enzymes involved in cell wall synthesis and metabolism.
Study on Triazole Derivatives
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including our compound. The results indicated that modifications on the phenyl and pyridine rings significantly influenced antimicrobial potency. Compounds with larger hydrophobic groups showed enhanced activity against resistant strains .
In Vivo Studies
Another investigation assessed the efficacy of this compound in animal models of infection. Mice treated with the compound showed a reduction in bacterial load and improved survival rates compared to controls. These findings suggest potential for therapeutic applications in infectious diseases .
Q & A
Q. What are the preferred synthetic routes for preparing this triazole-carboxamide compound, and how do reaction conditions influence yield?
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") due to its high specificity and yield. Key steps include:
- Azide-Alkyne Cycloaddition : Formation of the triazole core under Cu(I) catalysis (e.g., CuI) in solvents like DMF or acetonitrile .
- Coupling Reactions : Amide bond formation between the triazole-carboxylic acid intermediate and the amine-containing substituent (e.g., 1-(pyridin-2-yl)ethylamine) using coupling agents like EDCI/HOBt .
- Optimization : Reaction temperature (60–80°C) and time (12–24 hrs) are critical for maximizing yield (typically 70–85%). Excess reagents may degrade sensitive pyridine substituents .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing pyridin-2-yl vs. pyridin-4-yl positions) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the triazole ring and methoxyphenyl orientation .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Antimicrobial Screening : Broth microdilution assays for bacterial (e.g., E. coli, S. aureus) and fungal strains .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Compare analogs with methoxy groups at ortho (2-methoxy, as in this compound) vs. para (4-methoxy) positions. Evidence suggests para-methoxy derivatives exhibit enhanced anticancer activity but reduced solubility .
- Pyridine Substitution : Replace pyridin-4-yl with pyridin-3-yl to assess impact on target binding (e.g., kinase ATP pockets) .
- Triazole Modifications : Introduce methyl or halogen groups at the triazole 3-position to modulate steric effects .
Q. How should contradictory data in biological assays be addressed (e.g., high in vitro activity but low in vivo efficacy)?
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .
- Prodrug Strategies : Mask polar groups (e.g., pyridine N-oxides) to enhance membrane permeability .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. What computational methods are suitable for predicting binding modes and off-target effects?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR, BRAF) or antimicrobial targets (e.g., DNA gyrase) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- Off-Target Profiling : Employ similarity ensemble approach (SEA) to predict interactions with unrelated receptors .
Q. How can reaction scalability challenges (e.g., low yields in multi-gram synthesis) be mitigated?
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for CuAAC steps, reducing side-product formation .
- Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation at scale .
- Purification Strategies : Use automated flash chromatography or preparative HPLC to isolate pure product from complex mixtures .
Methodological Notes
- Data Interpretation : Cross-validate biological data using orthogonal assays (e.g., apoptosis assays alongside MTT results) .
- Synthetic Pitfalls : Avoid prolonged exposure to strong oxidants (e.g., KMnO) that may degrade methoxyphenyl groups .
- Safety : Handle pyridine derivatives under inert atmospheres to prevent oxidation; use PPE for neurotoxic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
